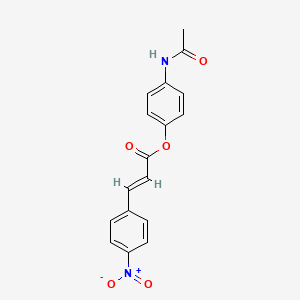
4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate is a chemical compound that has gained significant importance in scientific research due to its potential therapeutic applications. It belongs to the class of acrylate compounds and is commonly used as a starting material for the synthesis of various biologically active molecules.
Wissenschaftliche Forschungsanwendungen
4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate has been extensively used in scientific research for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anticancer, and antimicrobial activities. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate has been reported to possess antimicrobial activity against various bacterial strains.
Wirkmechanismus
The mechanism of action of 4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest through the activation of caspases and the inhibition of cyclin-dependent kinases. The anti-inflammatory activity of the compound is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The antimicrobial activity is believed to be due to the disruption of bacterial cell membranes.
Biochemical and Physiological Effects:
4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, 4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate has been reported to possess antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate in lab experiments include its potential therapeutic applications, high purity, and yield. However, the limitations of using the compound include its potential toxicity and the lack of information on its long-term effects.
Zukünftige Richtungen
There are several future directions for the use of 4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate in scientific research. One potential direction is the development of novel anticancer drugs based on the compound. Another direction is the investigation of the compound's potential use as an anti-inflammatory and antimicrobial agent. Moreover, further studies are needed to elucidate the mechanism of action of the compound and its long-term effects.
Synthesemethoden
The synthesis of 4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate can be achieved by the reaction of 4-aminophenol with acetic anhydride and then reacting the resulting intermediate with 4-nitrocinnamic acid. This method has been reported to yield the product with high purity and yield.
Eigenschaften
IUPAC Name |
(4-acetamidophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-12(20)18-14-5-9-16(10-6-14)24-17(21)11-4-13-2-7-15(8-3-13)19(22)23/h2-11H,1H3,(H,18,20)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMPMMNTBUBVGM-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

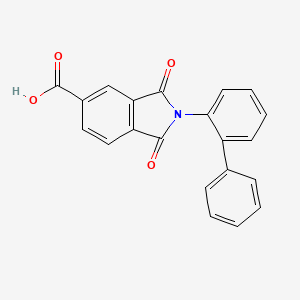
![1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5832325.png)
![2-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5832334.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)
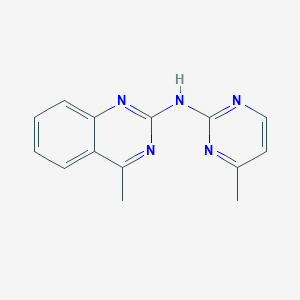
![3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5832350.png)
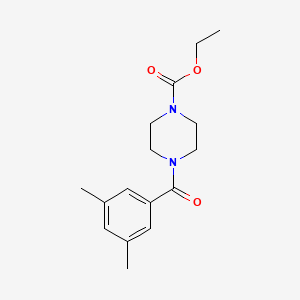
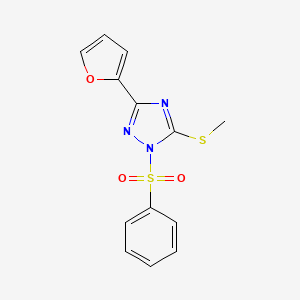
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5832383.png)
![2-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5832392.png)
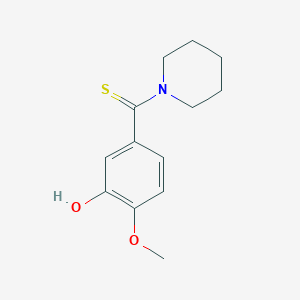
![1-acetyl-3-cyclohexyl-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5832418.png)
methanone](/img/structure/B5832420.png)
